![molecular formula C21H20N4O2 B5508907 4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone involves multiple steps, including nucleophilic addition and cyclization reactions. These compounds are synthesized with the goal of exploring their anticancer and anti-inflammatory properties, employing various analytical techniques for characterization (Boddu et al., 2018).

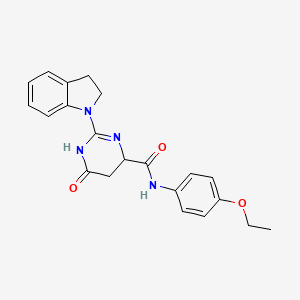

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through techniques such as X-ray diffraction, showing the planarity of the benzimidazole ring and the conformation of the piperazine ring. These structural features are crucial for the biological activity of these compounds (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical properties of these compounds include reactions such as electrochemical synthesis, where electrochemically generated p-quinone imine participates in Michael addition reactions. This approach is used to synthesize arylthiobenzazoles, indicating the versatility of the compound's chemical reactivity (Amani & Nematollahi, 2012).

Physical Properties Analysis

Physical properties of these compounds, such as solubility and crystal packing, are influenced by their molecular structure. The presence of functional groups like the imidazole and piperazine rings affects these properties, which are essential for the compound's application in drug development (Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of these compounds, are crucial for their pharmacological activity. These properties are explored through synthesis and modification of the compound's structure, aiming to enhance its therapeutic efficacy while minimizing unwanted reactions (Gabriele et al., 2006).

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of benzimidazole derivatives, including compounds structurally related to "4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone," as corrosion inhibitors for steel in acidic environments. These inhibitors show high efficiency in protecting steel surfaces from corrosion, with the mechanism involving adsorption of the molecules onto the metal surface, forming a protective layer. Studies utilize techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and quantum chemical calculations to evaluate and support their findings (Yadav et al., 2016).

Antimicrobial Activity

Compounds structurally similar to "4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone" have been synthesized and tested for their antimicrobial activities. These compounds show promising activity against various bacterial and fungal strains, with some exhibiting significant protection levels in vitro. Research in this area focuses on the synthesis and characterization of these compounds, followed by evaluations of their biological activity using different microbial strains (Ahmed et al., 2017).

Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole and piperazine derivatives. These compounds have been evaluated in vitro against various human cancer cell lines, including cervical carcinoma, breast carcinoma, and kidney cell lines. Some derivatives have shown high activity against these cell lines, highlighting the potential of these molecules as anticancer agents. The structure-activity relationship and molecular docking studies further support the observed anticancer activities, providing insights into the interactions with biological targets (Boddu et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-15-6-8-16(9-7-15)25-13-12-24(14-19(25)26)21(27)18-5-3-2-4-17(18)20-22-10-11-23-20/h2-11H,12-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHYGCCKEKGMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=CC=C3C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5508826.png)

![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)

![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)